![molecular formula C9H10ClN3 B1529549 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 870706-47-1](/img/structure/B1529549.png)

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Vue d'ensemble

Description

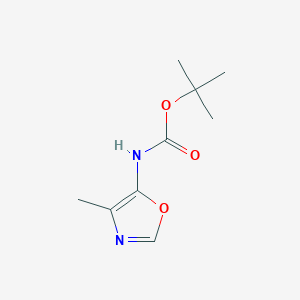

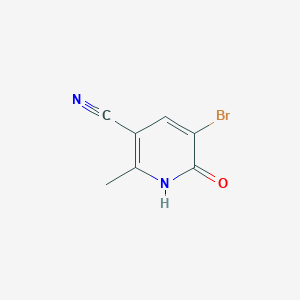

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis

The InChI code for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is 1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-D]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a solid or liquid under normal conditions . It is stored at a temperature between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine has been a subject of interest in chemical synthesis. Hammer (1966) discussed the reactions of a similar compound, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, with various agents to yield amino and thione analogs, highlighting its versatility in chemical reactions (Hammer, 1966). Dave and Shah (2002) reported on the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives, emphasizing their potential as antibacterial agents (Dave & Shah, 2002).

Crystal Structures and Synthesis Processes

Asaftei et al. (2009) synthesized derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and analyzed their crystal structures, which contributes to understanding the molecular configurations and potential applications of these compounds (Asaftei et al., 2009). Rosemeyer (2007) described the synthesis of a functionalized base derivative of tubercidin, using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, showcasing its utility in synthesizing complex organic molecules (Rosemeyer, 2007).

Potential Pharmacological Applications

Several studies have explored the potential pharmacological applications of derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Pudlo et al. (1990) synthesized and assessed the antiproliferative and antiviral activities of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, indicating their potential in pharmacological research (Pudlo et al., 1990).

Ecological and Economical Synthesis

Fischer and Misun (2001) presented a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine, demonstrating an ecological and economical process, which is significant for industrial applications (Fischer & Misun, 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMAEWRUUQMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)